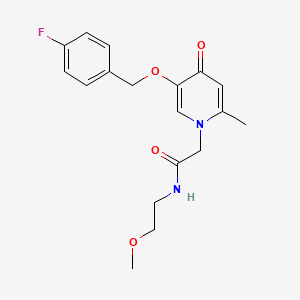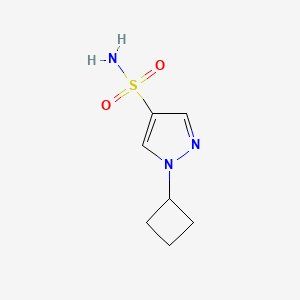
1-Cyclobutyl-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclobutyl-1H-pyrazole-4-sulfonamide is a compound that belongs to the class of pyrazole-sulfonamide derivatives . It has been synthesized and characterized in various studies .
Synthesis Analysis
The synthesis of pyrazole-sulfonamide derivatives, including 1-Cyclobutyl-1H-pyrazole-4-sulfonamide, often involves the reaction of hydrazones with nitroolefins mediated with strong bases . The newly synthesized sulfonamides are then characterized by FT-IR, 1H NMR, 13C NMR, and elemental analyses .Molecular Structure Analysis
The molecular structure of 1-Cyclobutyl-1H-pyrazole-4-sulfonamide consists of a central sulfur atom, with two doubly bonded oxygens, that is also bonded to a nitrogen atom (existing as a substituted amine) and an aniline group .Physical And Chemical Properties Analysis
1-Cyclobutyl-1H-pyrazole-4-sulfonamide has a molecular weight of 201.25 . It is a powder at room temperature . The InChI code for this compound is 1S/C7H11N3O2S/c8-13(11,12)7-4-9-10(5-7)6-2-1-3-6/h4-6H,1-3H2,(H2,8,11,12) .Scientific Research Applications
Synthesis and Bioactivity
Synthesis and Antiproliferative Activities : Pyrazole-sulfonamide derivatives, including structures similar to 1-Cyclobutyl-1H-pyrazole-4-sulfonamide, have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines. These compounds exhibit promising broad-spectrum antitumor activity, highlighting their potential as templates for developing new anticancer drugs (Mert et al., 2014).
Carbonic Anhydrase and Acetylcholinesterase Inhibition : A study on pyrazoline benzensulfonamides demonstrated their inhibition potency against human carbonic anhydrase isoenzymes and acetylcholinesterase enzyme, suggesting their potential for treating conditions like glaucoma and Alzheimer's disease. These compounds showed low cytotoxicity, making them good candidates for further development (Ozmen Ozgun et al., 2019).
Antibacterial and Antimicrobial Activities
Novel Heterocyclic Compounds with Antibacterial Properties : Research on new heterocyclic compounds containing a sulfonamido moiety has identified several candidates with high antibacterial activities, underscoring the potential of sulfonamide derivatives in developing new antibacterial agents (Azab et al., 2013).
Antimicrobial Evaluation of Pyrazole Derivatives : Synthesis of 1H-pyrazole derivatives containing an aryl sulfonate moiety has shown that these compounds possess potent anti-inflammatory and antimicrobial activities against various bacterial and fungal strains, further emphasizing the role of sulfonamides in antimicrobial drug development (Kendre et al., 2013).
Chemical Synthesis and Methodology
Efficient Synthesis of Heterocyclic Sulfonamides : A sulfur-functionalized aminoacrolein derivative has been utilized for the selective synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides, including pyrazole-4-sulfonamides. This method demonstrates the utility of sulfonamide chemistry in accessing a variety of heterocyclic compounds efficiently (Tucker et al., 2015).
Mechanism of Action
While the specific mechanism of action for 1-Cyclobutyl-1H-pyrazole-4-sulfonamide is not detailed in the available literature, sulfonamides in general are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These activities allow them to play a role in treating a diverse range of disease states .
Safety and Hazards
Future Directions
The future directions for 1-Cyclobutyl-1H-pyrazole-4-sulfonamide and similar compounds could involve further exploration of their diverse chemotherapeutic potentials . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references . This suggests a significant interest in these compounds and potential for future research .
properties
IUPAC Name |
1-cyclobutylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2S/c8-13(11,12)7-4-9-10(5-7)6-2-1-3-6/h4-6H,1-3H2,(H2,8,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTOPMPJSSDXMOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2C=C(C=N2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

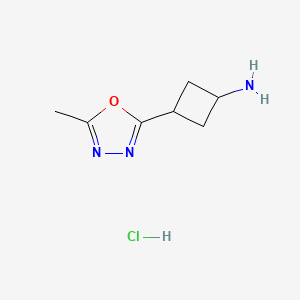
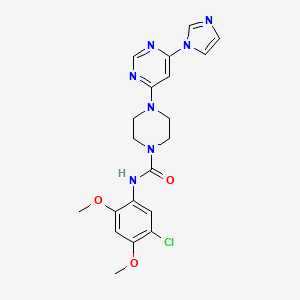
![2-((5-(3,6-dichlorobenzo[b]thiophen-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)acetic acid](/img/structure/B2827581.png)
![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2827582.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-phenylbutanamide](/img/structure/B2827585.png)
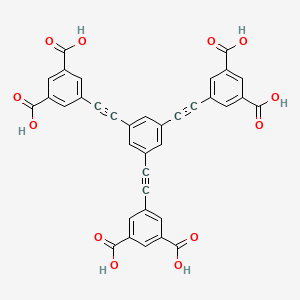
![N-(4-bromobenzyl)-3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2827587.png)

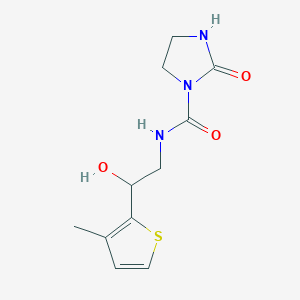
![2-Chloro-N-[[(2S,5R)-5-phenyloxolan-2-yl]methyl]propanamide](/img/structure/B2827596.png)
![2-Chloro-N-methyl-N-[[1-methyl-5-(trifluoromethyl)imidazol-2-yl]methyl]acetamide](/img/structure/B2827597.png)
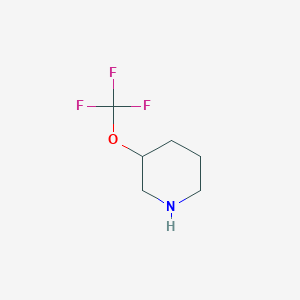
![3-[5-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2827599.png)
